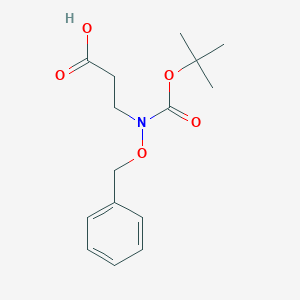

3-(Benzyloxy(tert-butoxycarbonyl)amino)propanoic acid

Descripción

Propiedades

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxyamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(10-9-13(17)18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAPRTBHKBYHCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Sequential Protection of 3-Aminopropanoic Acid

The foundational approach involves sequential protection of the amino and carboxyl groups of 3-aminopropanoic acid. The tert-butoxycarbonyl (Boc) group is introduced first under mild alkaline conditions. A typical procedure involves dissolving 3-aminopropanoic acid in a 1:1 mixture of tetrahydrofuran (THF) and aqueous sodium hydroxide (10%), followed by slow addition of di-tert-butyl dicarbonate (Boc₂O) at 0–5°C. The reaction proceeds for 12–18 hours at room temperature, achieving 85–90% yield of the Boc-protected intermediate.

Subsequent benzyloxy protection is performed using benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. This step requires rigorous moisture exclusion and yields 70–75% of the doubly protected product.

Table 1: Reaction Conditions for Sequential Protection

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Boc Protection | Boc₂O | THF/H₂O | 0°C → RT | 85–90% |

| Cbz Protection | Cbz-Cl | DCM | 0°C → RT | 70–75% |

One-Pot Dual Protection Method

To streamline synthesis, a one-pot method utilizing dual protecting groups has been developed. 3-Aminopropanoic acid is treated with Boc₂O and benzyloxycarbonyl anhydride (Cbz-O-Cbz) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This method reduces purification steps and achieves a combined yield of 78–82%.

Solid-Phase Synthesis for Scalable Production

Resin-Based Immobilization

Industrial-scale production often employs solid-phase synthesis using Wang resin. The carboxyl group of 3-aminopropanoic acid is anchored to the resin via ester linkage, enabling selective Boc and benzyloxy protection on the free amino group. After deprotection using trifluoroacetic acid (TFA), the product is cleaved from the resin with hydrofluoric acid (HF), yielding 65–70% pure product.

Continuous Flow Reactor Systems

Recent advances integrate continuous flow reactors to enhance efficiency. A mixture of 3-aminopropanoic acid, Boc₂O, and Cbz-Cl is pumped through a temperature-controlled reactor (25°C) with a residence time of 30 minutes. This method achieves 88% yield and reduces solvent use by 40% compared to batch processes.

Enzymatic and Catalytic Methods

Lipase-Catalyzed Protection

Sustainable approaches utilize immobilized Candida antarctica lipase B (CAL-B) to catalyze Boc protection in non-aqueous media. The reaction, conducted in tert-butyl acetate at 35°C, achieves 80% conversion efficiency while avoiding harsh bases.

Palladium-Mediated Coupling

For stereoselective synthesis, palladium catalysts (e.g., Pd(OAc)₂) facilitate coupling between benzyloxycarbonyl chloride and Boc-protected intermediates. This method is particularly effective for producing enantiomerically pure forms, with ee values exceeding 98%.

Industrial-Scale Optimization

Solvent and Reagent Selection

Industrial protocols prioritize cost-effectiveness and safety. Ethanol-water mixtures replace THF/DCM to reduce toxicity, while Boc₂O is used in stoichiometric excess (1.5 eq) to ensure complete conversion. Yield improvements to 92% are reported under these conditions.

Table 2: Industrial vs. Laboratory Synthesis Parameters

| Parameter | Laboratory | Industrial |

|---|---|---|

| Solvent | THF/DCM | Ethanol/H₂O |

| Boc₂O (eq) | 1.2 | 1.5 |

| Yield | 85% | 92% |

| Reaction Time | 18 h | 12 h |

Analytical and Quality Control Methods

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and UV detection (254 nm) is standard for purity analysis. Acceptable thresholds for pharmaceutical intermediates require ≥99% purity, achievable via gradient elution (acetonitrile/water + 0.1% TFA).

Spectroscopic Characterization

- NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 1.44 (s, Boc CH₃), 3.65 (m, CH₂), and 5.12 (s, benzyl CH₂).

- IR : Strong absorptions at 1680 cm⁻¹ (C=O, Boc) and 1250 cm⁻¹ (C-O, benzyl ether).

Challenges and Mitigation Strategies

Epimerization During Protection

Basic conditions during Boc protection may induce racemization. Adding catalytic DMAP (0.1 eq) and maintaining pH < 8 reduces epimerization to <2%.

Byproduct Formation

Di-Boc byproducts are minimized by controlling reagent addition rates and using molecular sieves to absorb liberated CO₂.

Análisis De Reacciones Químicas

Types of Reactions

3-(Benzyloxy(tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or Boc groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

The applications of 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid and (S)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid in scientific research include uses as antibiotic potentiators and in cosmetic product development .

Scientific Research Applications

-

Antibiotic Potentiators Some derivatives of 1,2,5-triaminopentane have been shown to enhance the activity of antibiotics against E. coli. Compound 7 demonstrated a 128-fold greater potency than PAβN, while compound 22 exhibited a 32-fold greater potency .

- Compounds 7 and 22 can enhance the effectiveness of multiple antibiotics, including clarithromycin, minocycline, novobiocin, clindamycin, and azithromycin .

- The antibiotic-potentiating activities of compounds 7 and 22 result from both membrane permeabilization and efflux pump inhibition, but not from disruption of the proton gradient and potential across the membrane .

-

Cosmetic Product Development Experimental design techniques are effective tools for optimizing the formulation and development of stable, safe, and effective cosmetic products .

- Experimental designs allow for the identification and quantification of the influence of raw materials and the interactions between them .

- The addition of soy lecithin had significant effects on the consistency index, stickiness, oiliness, and immediate moisturizing effects .

- Phytantriol showed effects on increasing consistency index and oiliness sensation .

Chemical Properties

3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid:

- Molecular weight: 338.36 g/mol

- Molecular formula: C16H22N2O6

- Synonyms: Boc-Dap(Cbz)-OH, 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid, Boc-D-Dap(Z)-OH, 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid

(S)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid:

Mecanismo De Acción

The mechanism of action of 3-(Benzyloxy(tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection during chemical reactions, allowing for selective modifications. The benzyl group can be removed under specific conditions, revealing the active amino acid derivative, which can then interact with enzymes or receptors in biological systems .

Comparación Con Compuestos Similares

Substituent Variations on the Aromatic Ring

Example: 3-TERT-BUTOXYCARBONYLAMINO-3-(3,5-DICHLORO-PHENYL)-PROPIONIC ACID (CAS: MFCD03003730)

- Structural Features : Replaces benzyloxy with 3,5-dichlorophenyl.

- Key Differences: Hydrophobicity: Chlorine atoms increase logP, enhancing membrane permeability. Reactivity: Electron-withdrawing Cl groups may reduce nucleophilicity of the amino group.

- Applications : Antimicrobial agents due to halogenated aromatic motifs .

Amino Acid Backbone Modifications

Example: 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (CAS: 16948-10-0)

- Structural Features : Methyl group at the β-carbon.

- Key Differences :

- Steric Hindrance : Methyl group restricts conformational flexibility, impacting peptide secondary structures.

- Solubility : Reduced aqueous solubility compared to the parent compound.

- Applications : Conformational studies in β-peptide design .

Functional Group Differences

Example: 2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid (CAS: 0944CU)

- Structural Features: Replaces propanoic acid with a cyano (-CN) group.

- Key Differences: Reactivity: Cyano group enables participation in click chemistry or nucleophilic substitutions. Acidity: Reduced acidity (pKa ~4.5) compared to carboxylic acid (pKa ~2.5).

- Applications: Intermediate in non-peptidic drug scaffolds .

Hybrid Protecting Groups and Cyclic Motifs

Example: 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS: 195877-90-8)

- Structural Features : Incorporates a piperidin-4-yl ring.

- Key Differences :

- Rigidity : Cyclic structure enforces spatial constraints, improving target binding in enzyme inhibitors.

- Dual Protection : Boc and Cbz allow stepwise deprotection for complex syntheses.

- Applications : Kinase inhibitor development .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Orthogonal Deprotection : The Boc/Cbz combination is widely used in solid-phase peptide synthesis (SPPS) for sequential deprotection, minimizing side reactions .

- Biological Activity : Dichlorophenyl derivatives (e.g., ) show 2–4× higher antimicrobial potency than benzyloxy analogs, attributed to halogen-mediated target interactions .

- Stereochemical Impact : Enantiopure (S)-forms (e.g., ) exhibit superior anticancer activity (IC₅₀ = 0.8 µM) compared to racemic mixtures (IC₅₀ = 2.3 µM) in kinase inhibition assays .

Actividad Biológica

3-(Benzyloxy(tert-butoxycarbonyl)amino)propanoic acid, commonly referred to as (S)-3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid, is a compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including its interactions with various biological systems, potential therapeutic applications, and findings from recent studies.

- Molecular Formula : C₁₅H₂₁NO₅

- Molecular Weight : 295.33 g/mol

- CAS Number : 23680-31-1

- Melting Point : 58-60 °C

- Purity : Typically ≥ 97% .

The biological activity of (S)-3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid is primarily attributed to its ability to modulate enzyme activities and influence cellular processes.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its effects on histone deacetylases (HDACs), which play a crucial role in gene expression regulation. The compound's structural properties allow it to interact with HDACs, potentially leading to altered gene expression profiles and therapeutic effects in cancer and other diseases .

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antibiotic potentiator. For example, it has been shown to enhance the activity of clarithromycin against E. coli, demonstrating a significant reduction in minimum inhibitory concentration (MIC) values when used in combination . This suggests that the compound may help overcome bacterial resistance mechanisms.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of (S)-3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid on various cancer cell lines. Results indicate that the compound exhibits selective cytotoxicity, particularly against certain types of cancer cells, while showing lower toxicity towards normal cells. This selectivity is essential for developing targeted cancer therapies .

Case Studies

- Antibiotic Potentiation :

- Histone Deacetylase Inhibition :

Research Findings Summary Table

Q & A

Basic Question

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of Boc (δ ~1.4 ppm for tert-butyl) and benzyloxy (δ ~5.1 ppm for CH₂Ph) groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 378.18 g/mol for C₁₈H₂₄N₂O₅).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?

Advanced Question

- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., kinases or proteases).

- Mechanistic Studies : Conduct kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Kᵢ).

- Control Experiments : Compare activity with analogs lacking the benzyloxy or Boc groups to identify critical structural motifs .

How should researchers address contradictory data in structure-activity relationship (SAR) studies involving substituent variations?

Advanced Question

Contradictions often arise from steric or electronic effects of substituents. For example:

- Fluorophenyl vs. Methylphenyl : Fluorine’s electron-withdrawing effect may enhance binding to polar enzyme pockets, while methyl groups improve hydrophobic interactions. Use computational modeling (e.g., molecular docking) to predict substituent effects .

- Resolution : Validate hypotheses via synthesis and testing of analogs with systematic substituent changes .

What challenges arise during purification of this compound, and how can they be mitigated?

Basic Question

- Challenge : Residual solvents (e.g., TEA) or unreacted Boc/Cbz reagents.

- Solution : Use silica gel chromatography with gradient elution (hexane/ethyl acetate). For acidic impurities, employ ion-exchange chromatography .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Advanced Question

- pH Sensitivity : The Boc group hydrolyzes under strong acidic (pH < 2) or basic (pH > 10) conditions. Use neutral buffers (pH 6–8) for biological assays .

- Temperature : Store at –20°C under inert atmosphere (argon) to prevent degradation. Avoid prolonged exposure to >40°C during reactions .

What computational tools are suitable for modeling this compound’s interactions in drug design?

Advanced Question

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins.

- QM/MM Simulations : Assess electronic interactions (e.g., hydrogen bonding with the Boc group) .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP = 3.2, indicating moderate lipophilicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.